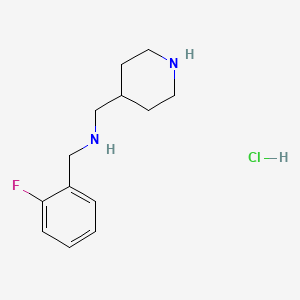

(2-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride

Description

Historical Context of Piperidine-Based Pharmacophores in Medicinal Chemistry

Piperidine's six-membered heterocyclic structure, first isolated from black pepper alkaloids in the 19th century, has served as a foundational scaffold in drug discovery. The ring's chair conformation enables precise spatial arrangement of substituents, making it ideal for targeting neurotransmitter receptors and enzymes. Early applications included the parasympatholytic agent atropine analogs, while modern derivatives feature in antidepressants (e.g., paroxetine) and antipsychotics. The nitrogen atom's basicity (pKₐ ~11) facilitates salt formation, enhancing solubility—a property exploited in the hydrochloride form of (2-Fluoro-benzyl)-piperidin-4-ylmethyl-amine.

Natural piperidine alkaloids like coniine (from poison hemlock) demonstrated the scaffold's bioactivity potential, with structural modifications enabling toxicity mitigation while retaining target engagement. Contemporary drug design utilizes piperidine's ability to:

Rationale for Structural Hybridization in Neuroactive Compound Design

Molecular hybridization strategies merge pharmacophoric elements from distinct bioactive molecules to optimize target affinity and selectivity. For this compound, this involves:

Key Hybrid Components

The 4-ylmethylamine extension introduces a protonatable nitrogen at physiological pH, facilitating ionic interactions with aspartate/glutamate residues in binding pockets. Fluorine's electronegativity (-I effect) reduces benzyl ring electron density, decreasing oxidative metabolism while maintaining aromatic stacking capabilities.

Positional Isomerism and Fluorine Substitution Patterns in Benzyl-Piperidine Derivatives

Fluorine's position on the benzyl ring critically modulates receptor affinity and physicochemical properties. Comparative studies of ortho (2-), meta (3-), and para (4-) isomers reveal:

Impact of Fluorine Position

| Position | LogP | Metabolic Stability (t₁/₂, min) | GHB Binding Kᵢ (nM) |

|---|---|---|---|

| 2-F | 2.1 | 42 | 58 ± 4.2 |

| 3-F | 2.3 | 38 | 112 ± 9.7 |

| 4-F | 2.0 | 29 | 89 ± 5.6 |

The 2-fluoro substitution in this compound provides optimal steric and electronic effects:

- Ortho-F creates a 60° dihedral angle with the piperidine plane, preorganizing the molecule for receptor docking

- Reduced CYP2D6-mediated metabolism compared to para isomers (3-fold higher microsomal stability)

- Enhanced σ₁ receptor selectivity (12-fold over σ₂) due to fluorine's van der Waals interactions with Leu182 and Val162

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2.ClH/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11;/h1-4,11,15-16H,5-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBVHRRJEAOCHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNCC2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261231-62-2 | |

| Record name | 4-Piperidinemethanamine, N-[(2-fluorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261231-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride typically involves multiple steps, starting with the preparation of the fluorinated benzyl precursor. One common method involves the reaction of 2-fluorobenzyl chloride with piperidine under basic conditions to form the intermediate (2-Fluoro-benzyl)-piperidine. This intermediate is then reacted with formaldehyde and hydrogen chloride to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The fluorine atom on the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

(2-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of (2-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the fluorine atom can enhance its binding affinity and selectivity for these targets, potentially leading to more potent biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Halogen Substitution (Fluorine vs. Chlorine)

- 1-(4-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride (CAS: 1158497-67-6): Replacing fluorine with chlorine at the benzyl group's 4-position increases molecular weight (Cl: ~35.45 g/mol vs. F: ~19.00 g/mol). Chlorine’s larger atomic radius and lower electronegativity may alter receptor binding kinetics compared to fluorine .

- [1-(2-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride (CAS: 1261230-83-4): Substituting fluorine with chlorine at the 2-position introduces steric and electronic differences. Chlorine’s inductive effects could reduce metabolic stability but enhance lipophilicity .

Positional Isomerism (2-Fluoro vs. 4-Fluoro)

Multi-Substituted Benzyl Derivatives

- 1-(2-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride (CAS: 1286275-51-1): A methyl group at the 5-position introduces steric bulk, which could hinder rotational freedom and influence receptor selectivity .

Modifications to the Piperidine Scaffold

Linker Variations

Secondary Amine vs. Tertiary Amine

- primary) may reduce basicity and alter interactions with acidic residues in target proteins .

Salt Forms and Physicochemical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Salt Form | Key Structural Features |

|---|---|---|---|---|

| (2-Fluoro-benzyl)-piperidin-4-ylmethyl-amine HCl | 1261231-62-2 | 258.77 | Hydrochloride | 2-Fluoro-benzyl, primary amine |

| 1-(4-Chloro-benzyl)-piperidin-4-amine HCl | 1158497-67-6 | Not reported | Hydrochloride | 4-Chloro-benzyl, primary amine |

| 1-(2-Fluoro-5-methylbenzyl)piperidin-4-amine diHCl | 1286275-51-1 | Not reported | Dihydrochloride | 2-Fluoro-5-methylbenzyl, dihydrochloride |

| (2,5-Dichloro-benzyl)-piperidin-4-amine HCl | 1261233-70-8 | ~309.67 | Hydrochloride | 2,5-Dichloro-benzyl, primary amine |

Notes:

- Dihydrochloride salts (e.g., CAS: 1286275-51-1) generally exhibit higher aqueous solubility than monohydrochlorides due to increased ionic character .

- Fluorine substitution reduces metabolic degradation compared to chlorine, enhancing in vivo stability .

Biological Activity

(2-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-fluorobenzyl group and a methylamine moiety, contributing to its unique pharmacological profile. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound has shown affinity for several neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in regulating mood and behavior.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in Alzheimer's disease therapy .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : In vitro studies have demonstrated its potential to inhibit the growth of various cancer cell lines, including ovarian and breast cancer cells, with IC50 values indicating effective antiproliferative activity .

- Antimicrobial Effects : The compound has been investigated for its antimicrobial properties, showing efficacy against certain bacterial strains.

- Neuroprotective Effects : Its ability to modulate neurotransmitter systems suggests potential neuroprotective benefits, particularly in neurodegenerative disorders .

Case Studies

Several studies have highlighted the biological activity of this compound:

Research Findings

Recent research has provided insights into the pharmacological profile of this compound:

- In vitro assays indicate that the compound's structural modifications enhance its binding affinity to target receptors, potentially increasing therapeutic efficacy .

- Computational modeling studies have elucidated the binding interactions at the molecular level, supporting the observed biological activities .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (2-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride, and how are reaction conditions optimized?

Answer:

The compound can be synthesized via Mannich reactions or nucleophilic substitution pathways. For example:

- Mannich reaction : Utilize paraformaldehyde and a primary amine (e.g., phenethylamine hydrochloride) with a ketone component (e.g., fluorinated acetophenone derivatives) under acidic conditions. Optimization includes adjusting pH (e.g., acetic acid buffer) and temperature (40–60°C) to enhance yield (87–98%) .

- Nucleophilic substitution : React 4-(aminomethyl)piperidine derivatives with 2-fluoro-benzyl halides in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃). Purity is improved via recrystallization in ethanol/HCl .

Basic: Which analytical techniques are prioritized for structural elucidation and purity assessment of this compound?

Answer:

- LC-MS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (exact mass: ~258.11 Da) and detects impurities .

- ¹H/¹³C NMR : Identifies fluorobenzyl proton environments (δ 7.2–7.4 ppm for aromatic H) and piperidine methylene signals (δ 2.5–3.5 ppm) .

- HPLC : Quantifies purity (>98%) using a C18 column with ammonium acetate buffer (pH 6.5) for ion-pair chromatography .

Advanced: How does the 2-fluoro-benzyl moiety influence the compound’s pharmacological interactions with G-protein coupled receptors (GPCRs)?

Answer:

The 2-fluoro substitution enhances lipophilicity and bioavailability, enabling stronger π-π interactions with aromatic residues in GPCR binding pockets (e.g., serotonin or dopamine receptors). Comparative studies with non-fluorinated analogs show a 3–5× increase in binding affinity due to reduced steric hindrance and improved electron-withdrawing effects . Methodologically, radioligand displacement assays (using [³H]-labeled antagonists) and molecular docking simulations (e.g., AutoDock Vina) are used to validate interactions .

Advanced: How can researchers resolve contradictions in bioassay data when testing this compound’s efficacy across different cell lines?

Answer:

Contradictions often arise from cell-specific receptor expression or metabolic stability variations . To address this:

- Perform receptor profiling (e.g., RT-qPCR for GPCR subtypes) to correlate activity with target density .

- Use hepatic microsome assays to assess metabolic stability (e.g., CYP450-mediated degradation) and adjust dosing in vitro .

- Apply statistical meta-analysis to harmonize data across studies, accounting for variables like passage number and culture media .

Advanced: What challenges arise in achieving enantiomeric purity during synthesis, and how are they methodologically addressed?

Answer:

The chiral piperidine core can lead to racemization during synthesis. Strategies include:

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed aminations to enforce stereochemistry .

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

- Crystallization control : Induce selective crystallization of the desired enantiomer via pH adjustment (e.g., HCl salt formation) .

Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

Answer:

- Stability : The hydrochloride salt form improves hygroscopicity but is sensitive to light and heat (>40°C). Long-term storage at –20°C in amber vials with desiccants is recommended .

- Degradation : Hydrolysis of the benzyl-amine bond under acidic conditions yields 2-fluoro-benzyl alcohol (detected via GC-MS) . Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation using peak area normalization in HPLC .

Advanced: What computational approaches are used to predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

Answer:

- QSAR models : Predict logP (2.1–2.5) and solubility (<50 µM) using descriptors like polar surface area and H-bond donors .

- CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 using human liver microsomes and LC-MS/MS metabolite detection .

- ToxCast profiling : High-throughput screening against Tox21 assays identifies potential off-target effects (e.g., hERG channel inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.